![molecular formula C16H12N2O3S B416942 Ácido 2-[(6-metil-1,3-benzotiazol-2-il)carbamoil]benzoico CAS No. 314032-00-3](/img/structure/B416942.png)

Ácido 2-[(6-metil-1,3-benzotiazol-2-il)carbamoil]benzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid” is a chemical compound with the molecular formula C16H12N2O3S . It has an average mass of 312.343 Da and a monoisotopic mass of 312.056854 Da .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid”, has been a subject of research . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .

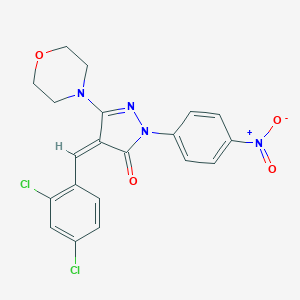

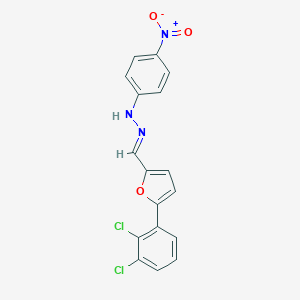

Molecular Structure Analysis

The molecular structure of “2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid” can be analyzed based on its molecular formula C16H12N2O3S . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid” can be inferred from its molecular formula C16H12N2O3S . Detailed properties such as melting point, boiling point, solubility, etc., are not available in the current literature.

Aplicaciones Científicas De Investigación

Bioquímica y química medicinal

Los benzotiazoles han desempeñado un papel importante en el campo de la bioquímica y la química medicinal debido a su alta actividad farmacéutica y biológica . Están involucrados en una amplia gama de actividades biológicas, que incluyen anticancerígenas, antibacterianas, antituberculosas, antidiabéticas, antihelmínticas, antitumorales, antivirales, antioxidantes, antiinflamatorias, antiglutamato y antiparkinsonismo, anticonvulsivas, relajantes musculares, neuroprotectoras, inhibidoras de varias enzimas, etc. .

Química verde

Los compuestos de benzotiazol están relacionados con la química verde . El desarrollo de procesos sintéticos es uno de los problemas más importantes que enfrentan los investigadores. Se han logrado avances recientes en la síntesis de compuestos de benzotiazol relacionados con la química verde .

Compuestos antituberculosos

Los compuestos antituberculosos basados en benzotiazol han mostrado resultados prometedores . Las concentraciones inhibitorias de las moléculas recién sintetizadas se compararon con los medicamentos de referencia estándar. Se encontró que la mejor potencia de inhibición estaba en los nuevos derivados de benzotiazol contra M. tuberculosis .

Vías sintéticas

La síntesis de derivados de benzotiazol se logró a través de varias vías sintéticas que incluyen acoplamiento de diazo, condensación de Knoevenagel, reacción de Biginelli, técnicas de hibridación molecular, irradiación de microondas, reacciones multicomponente de un solo recipiente, etc. .

Aplicaciones biológicas

Numerosas moléculas biológicamente potentes que contienen andamios de benzotiazol 2-sustituidos tienen enormes aplicaciones biológicas , a saber, antibacteriano, antifúngico, antioxidante, antimicrobiano, antiproliferativo, anticonvulsivo, inhibidores de falcipaína, anti-VIH, antiparkinson .

Aplicaciones industriales

El benzotiazol se usa ampliamente como aceleradores de vulcanización, antioxidantes, reguladores del crecimiento de las plantas, agentes antiinflamatorios, inhibidores de enzimas, reactivos de imagen, materiales fluorescentes y dispositivos electroluminiscentes debido a su alta actividad farmacéutica y biológica

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

For instance, they can undergo a Suzuki–Miyaura (SM) cross-coupling reaction , which involves the formation of a new Pd–C bond through oxidative addition and transmetalation .

Biochemical Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Result of Action

tuberculosis , indicating that they may have antimicrobial effects.

Action Environment

The synthesis of benzothiazole compounds has been related to green chemistry , suggesting that environmental considerations may play a role in their production.

Safety and Hazards

Direcciones Futuras

Benzothiazoles, including “2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid”, continue to be a subject of research due to their potential biological activities . Future directions may include the development of new synthesis methods, exploration of their biological activities, and their potential applications in various fields.

Análisis Bioquímico

Biochemical Properties

2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. For instance, it interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase, by forming stable complexes that inhibit enzyme activity . Additionally, 2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid can interact with proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects.

Cellular Effects

The effects of 2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation and apoptosis . Furthermore, 2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular energy production and utilization.

Molecular Mechanism

At the molecular level, 2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can either be competitive or non-competitive, depending on the enzyme and the specific interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of 2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhanced antioxidant activity and improved metabolic function . At higher doses, toxic effects have been observed, including liver and kidney damage, as well as disruptions in normal cellular processes. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and subsequent elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its subsequent localization to various cellular compartments . The compound’s distribution is influenced by factors such as tissue type and the presence of specific transport proteins.

Subcellular Localization

The subcellular localization of 2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid is critical for its activity and function. This compound is known to localize to specific organelles, such as the mitochondria and the endoplasmic reticulum, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper function within the cell.

Propiedades

IUPAC Name |

2-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c1-9-6-7-12-13(8-9)22-16(17-12)18-14(19)10-4-2-3-5-11(10)15(20)21/h2-8H,1H3,(H,20,21)(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEDNEHOSTWLKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromobenzaldehyde O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B416861.png)

![N-[4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B416869.png)

![N-(2,3-dichlorobenzylidene)-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B416870.png)

![N-[4-benzylidene-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B416871.png)

![3-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B416873.png)

![4-Bromo-2-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B416876.png)

![4-Bromo-2-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B416881.png)

![4-Bromo-2-ethoxy-6-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B416882.png)

![4-bromo-N-[2-methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B416883.png)

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416886.png)

![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B416889.png)

![4-chloro-N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416890.png)